molecular formula C10H11NO4 B180162 Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate CAS No. 119836-25-8

Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate

Cat. No.: B180162
CAS No.: 119836-25-8
M. Wt: 209.2 g/mol
InChI Key: IRVSMBGMXRSERA-UHFFFAOYSA-N
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Description

Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a methoxy group attached to the pyridine ring and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate typically involves the esterification of 3-(2-methoxypyridin-4-yl)-3-oxopropanoic acid. One common method is the Fischer esterification, which involves reacting the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly is often explored to make the process more sustainable.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives, especially at the ester functional group.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products:

    Oxidation: Formation of 3-(2-methoxypyridin-4-yl)-3-oxopropanoic acid.

    Reduction: Formation of 3-(2-methoxypyridin-4-yl)-3-hydroxypropanoate.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate largely depends on its interaction with specific molecular targets. The methoxy group and ester functional group play crucial roles in its binding affinity and specificity towards enzymes or receptors. The compound can modulate biological pathways by inhibiting or activating specific proteins, leading to desired therapeutic effects.

Comparison with Similar Compounds

    2-Methoxypyridine-4-boronic acid: Shares the methoxy group and pyridine ring but differs in the functional group attached to the ring.

    Methyl 3-(5-methoxypyridin-3-yl)acrylate: Similar structure but with a different position of the methoxy group and an acrylate ester instead of a propanoate ester.

Uniqueness: Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate is unique due to its specific substitution pattern on the pyridine ring and the presence of both methoxy and ester functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-14-9-5-7(3-4-11-9)8(12)6-10(13)15-2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRVSMBGMXRSERA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)C(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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